![molecular formula C20H15Cl2N3O2S B2529386 N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide CAS No. 400085-46-3](/img/structure/B2529386.png)
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide, also known as DBIBS, is a chemical compound that has been used in scientific research for various purposes.
Applications De Recherche Scientifique
Chemical Properties and Synthesis
Benzimidazole derivatives, including compounds similar to N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide, have been extensively studied for their unique chemical properties. The synthesis of benzimidazole derivatives often involves condensation reactions of o-phenylenediamines with various electrophilic reagents, leading to compounds with potential biological applications (Ibrahim, 2011). Moreover, the review of the chemistry and properties of related compounds highlights the versatility of these molecules in forming complex compounds with notable spectroscopic, structural, and biological activities (Boča, Jameson, & Linert, 2011).
Biological Activities
Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, making them a focal point in medicinal chemistry. For example, they have been found to exhibit antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory properties, among others. The structural versatility of benzimidazole allows for the development of novel therapeutic agents with enhanced efficacy and reduced toxicity (Vasuki et al., 2021).
Furthermore, the therapeutic potential of benzimidazole compounds extends to applications such as fungicides and anthelmintic drugs, with research focusing on their mode of action and impact on microtubule assembly (Davidse, 1986). This highlights the compound's significance not only in human medicine but also in agriculture and veterinary medicine.
Medicinal Chemistry and Drug Design
The role of benzimidazole derivatives in drug discovery and development is well-documented, with many studies emphasizing their importance in the synthesis of pharmacologically active compounds. Their presence in various groups of biological agents indicates their potential as a key scaffold for the development of new therapeutic compounds (Babbar, Swikriti, & Arora, 2020). Additionally, the design of benzimidazole derivatives as anticancer agents showcases their capacity to act through multiple mechanisms, underscoring the substituents' role in enhancing their therapeutic potential (Akhtar et al., 2019).
Propriétés
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c21-15-9-6-12-18(19(15)22)28(26,27)24-20-23-16-10-4-5-11-17(16)25(20)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBUIZDGSFOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.